1,2,2,6,6-Pentamethylpiperazine
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Overview
Description
1,2,2,6,6-Pentamethylpiperazine is a heterocyclic organic compound with the molecular formula C9H20N2. It is a derivative of piperazine, characterized by the presence of five methyl groups attached to the nitrogen atoms in the piperazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2,6,6-Pentamethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
1,2,2,6,6-Pentamethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-aryl derivatives .
Scientific Research Applications
1,2,2,6,6-Pentamethylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs and as a potential therapeutic agent for various medical conditions .
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1,2,2,6,6-Pentamethylpiperazine involves its interaction with specific molecular targets and pathways. As a ganglion-blocking agent, it inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in the autonomic ganglia . This action results in the relaxation of smooth muscles and a decrease in blood pressure, making it useful in the treatment of hypertension.
Comparison with Similar Compounds
1,2,2,6,6-Pentamethylpiperazine can be compared with other similar compounds, such as:
1,2,2,6,6-Pentamethylpiperidine: Both compounds share a similar structure but differ in the presence of an additional nitrogen atom in this compound.
The uniqueness of this compound lies in its steric hindrance due to the methyl groups, which influences its reactivity and makes it suitable for specific applications in research and industry.
Properties
CAS No. |
63867-56-1 |
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Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-10-7-9(3,4)11(8)5/h10H,6-7H2,1-5H3 |
InChI Key |
UILJIUFPKKZQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(N1C)(C)C)C |
Origin of Product |
United States |
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